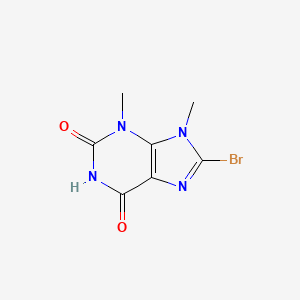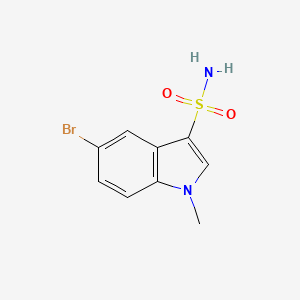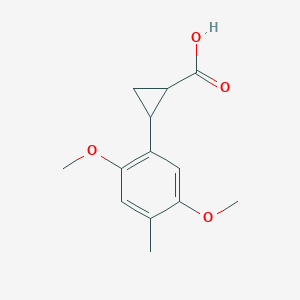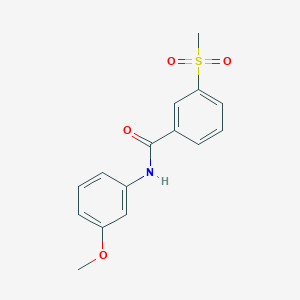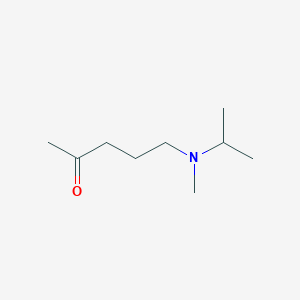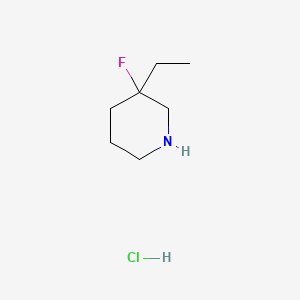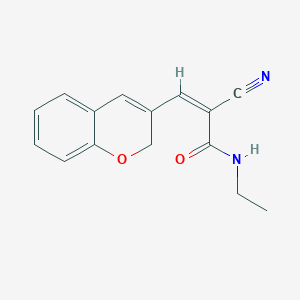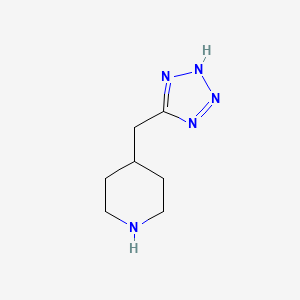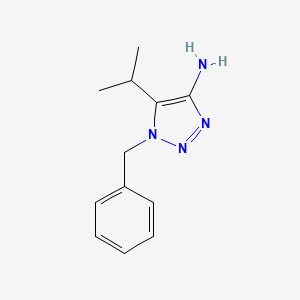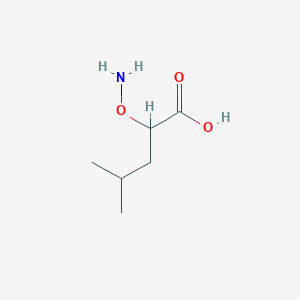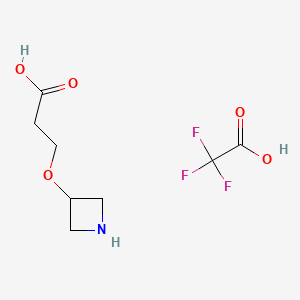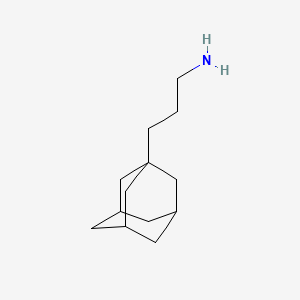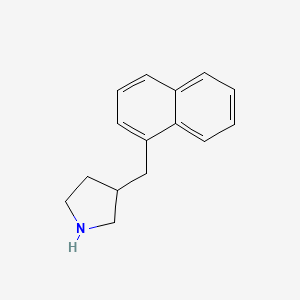
3-(Naphthalen-1-ylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-ylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalen-1-ylmethanol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone or carboxylic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
3-(Naphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Naphthalen-1-ylmethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The naphthalene moiety can facilitate π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can engage in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylamine: Similar structure but with an amine group instead of a pyrrolidine ring.
Naphthalen-1-ylmethanol: Precursor in the synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine.
Pyrrolidine: The core structure without the naphthalen-1-ylmethyl substitution.
Uniqueness
This compound is unique due to the combination of the naphthalene and pyrrolidine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-7-15-13(4-1)5-3-6-14(15)10-12-8-9-16-11-12/h1-7,12,16H,8-11H2 |
InChI Key |
DGOMYENQXMIQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


